molecular formula C8H7BrOS B3229500 4-Bromo-3-(methylsulfanyl)benzaldehyde CAS No. 1289015-47-9

4-Bromo-3-(methylsulfanyl)benzaldehyde

Cat. No. B3229500
M. Wt: 231.11 g/mol
InChI Key: CHTLWFRMPJPUFW-UHFFFAOYSA-N
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Description

4-Bromo-3-(methylsulfanyl)benzaldehyde is a chemical compound with the molecular formula C8H7BrOS. It has a molecular weight of 231.11 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-(methylsulfanyl)benzaldehyde is 1S/C8H7BrOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-3-(methylsulfanyl)benzaldehyde is a solid substance at room temperature . It is stored at a temperature between 2-8°C . The product is 97% pure .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on similar bromo(methylsulfanyl)benzenes has demonstrated their utility in synthetic chemistry, particularly in the preparation of complex molecules. For instance, a study by Finn, Pavlyuk, and Hudlický (2005) explored the oxidation of bromo(methylsulfanyl)benzenes using toluene dioxygenase, leading to new metabolites with potential applications in asymmetric synthesis. This indicates the role such compounds can play in enzymatic reactions and the synthesis of new chemical entities with specific configurations (Finn, Pavlyuk, & Hudlický, 2005).

Crystal Structure and Material Science

In material science, the crystal structure and properties of related compounds have been studied. For example, Choi et al. (2008) investigated the crystal structure of a benzofuran derivative synthesized from a related methylsulfanyl compound, highlighting the potential of such compounds in the development of new materials with specific structural properties (Choi, Seo, Son, & Lee, 2008).

Photolabile Protecting Groups

Compounds containing bromo and methylsulfanyl groups have also been investigated for their potential as photolabile protecting groups. Lu et al. (2003) demonstrated the use of a bromo-hydroxycoumarin derivative as a photoremovable protecting group for aldehydes and ketones, a concept that could potentially be applied to 4-Bromo-3-(methylsulfanyl)benzaldehyde for controlled release in synthetic reactions (Lu, Fedoryak, Moister, & Dore, 2003).

Catalysis and Reaction Mechanisms

The kinetics and mechanisms of reactions involving similar compounds have been studied, providing insights into how 4-Bromo-3-(methylsulfanyl)benzaldehyde might behave under various conditions. For instance, White and Leeper (2001) investigated the thiazolium ion-catalyzed benzoin condensation of benzaldehyde, shedding light on the reaction mechanisms that could be relevant when employing 4-Bromo-3-(methylsulfanyl)benzaldehyde as a substrate or intermediate in similar catalytic processes (White & Leeper, 2001).

Safety And Hazards

The safety information for 4-Bromo-3-(methylsulfanyl)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The product should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-bromo-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTLWFRMPJPUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286728
Record name Benzaldehyde, 4-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(methylsulfanyl)benzaldehyde

CAS RN

1289015-47-9
Record name Benzaldehyde, 4-bromo-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289015-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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